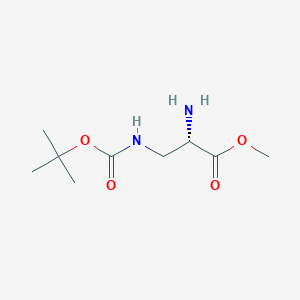

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate

Vue d'ensemble

Description

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is often utilized in peptide synthesis and other organic transformations due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate typically involves the protection of the amino group of an amino acid derivative with a tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate undergoes various types of chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Coupling Reactions: It can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.

Oxidation and Reduction: Mild oxidizing or reducing agents can be used depending on the desired transformation.

Major Products

The major products formed from these reactions include deprotected amino acids, peptides, and other functionalized derivatives.

Applications De Recherche Scientifique

Peptide Synthesis

The primary application of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is in the synthesis of peptides. The Boc group serves as a protecting group for the amino group during the coupling reactions, allowing for selective modifications.

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the use of Boc-L-Ala-OMe in synthesizing bioactive peptides that exhibit antimicrobial properties. The compound was employed to form peptide bonds with various amino acids, leading to the successful production of peptides that showed significant activity against bacterial strains.

Drug Development

This compound plays a role in drug development, particularly in creating prodrugs that enhance bioavailability.

Case Study: Prodrug Formulation

Research has shown that prodrugs derived from Boc-L-Ala-OMe exhibit improved solubility and absorption characteristics. A notable example involved developing a prodrug for an anti-cancer agent, where the Boc group facilitated better stability and transport across cell membranes.

Biochemical Research

In biochemical research, this compound is utilized as a building block for studying enzyme-substrate interactions and protein folding.

Case Study: Enzyme Kinetics

A study investigated the kinetics of an enzyme using substrates modified with Boc-L-Ala-OMe. The results indicated that the presence of the Boc group influenced substrate binding affinity and enzymatic activity, providing insights into enzyme mechanisms.

Material Science

Beyond biological applications, this compound is also explored in material science for synthesizing polymeric materials with specific functional properties.

Case Study: Polymer Synthesis

Research has indicated that incorporating Boc-L-Ala into polymer chains can enhance mechanical properties and thermal stability. This application is particularly relevant in developing biodegradable materials for medical devices.

Mécanisme D'action

The mechanism of action of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in various biochemical and chemical processes, such as peptide bond formation and enzyme inhibition .

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Another Boc-protected amino acid derivative used in peptide synthesis.

tert-Butyloxycarbonyl-protected amino acid ionic liquids: These are used in dipeptide synthesis and other organic transformations.

Uniqueness

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is unique due to its specific structure and reactivity. The presence of the methyl ester group provides additional functionality, making it a versatile intermediate in organic synthesis. Its stability and ease of deprotection further enhance its utility in various chemical and biological applications.

Activité Biologique

Overview

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, commonly referred to as Boc-L-alanine methyl ester, is an amino acid derivative that plays a significant role in organic synthesis and biological research. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is widely used in peptide synthesis and other organic transformations due to its stability and reactivity. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and research findings.

- Molecular Formula : C9H17N2O4

- Molecular Weight : 218.25 g/mol

- CAS Number : 77087-60-6

Synthesis

The synthesis of this compound typically involves the protection of the amino group of an amino acid derivative with a Boc group. A common method includes:

- Reagents : Di-tert-butyl dicarbonate (Boc2O) and triethylamine.

- Solvent : Dichloromethane.

- Conditions : Room temperature.

This method allows for the selective protection of the amino group, facilitating subsequent reactions such as peptide coupling and functionalization.

Biological Activity

This compound exhibits various biological activities that make it valuable in research:

Peptide Synthesis

The compound is primarily utilized in the synthesis of peptides due to its ability to form stable amide bonds with other amino acids. This property is crucial for constructing complex peptide structures necessary for studying protein interactions and functions.

Enzyme Inhibition Studies

Recent studies have explored the use of Boc-protected amino acids in developing enzyme inhibitors. For instance, compounds derived from similar structures have shown potential as histone deacetylase (HDAC) inhibitors, which are relevant in cancer therapy. The structure-function relationship indicates that modifications to the Boc group can significantly affect inhibitory activity.

Case Study: HDAC Inhibitors

A study investigated various azumamide derivatives, including those synthesized using Boc-protected amino acids. The results indicated that certain modifications enhanced potency against specific HDAC isoforms:

- IC50 Values : Potency ranged from 14 nM to 67 nM against HDAC1–3.

- Selectivity : Compounds demonstrated significant selectivity for class I and IIb HDACs, with some being up to 350-fold more potent against HDAC1–3 compared to others like HDAC8.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | IC50 (nM) | Selectivity | Application |

|---|---|---|---|

| Azumamide A | 67 | High | HDAC Inhibition |

| Azumamide C | 14 | Very High | Cancer Therapy |

| Boc-L-Alanine | N/A | N/A | Peptide Synthesis |

Applications in Medicine and Industry

The versatility of this compound extends beyond academic research:

- Pharmaceutical Development : It serves as a building block for synthesizing drug candidates targeting various diseases.

- Fine Chemicals Production : Employed as an intermediate in producing fine chemicals, enhancing efficiency in industrial applications.

Propriétés

IUPAC Name |

methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLHVTKGDPVANO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427337 | |

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77087-60-6 | |

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.